molecular formula C33H18F6IrN3 B1313308 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)

Cat. No.: B1313308
M. Wt: 762.7 g/mol
InChI Key: GJHHESUUYZNNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a complex organometallic compound that has gained significant attention in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high phosphorescence efficiency and stability, making it a valuable material for blue OLED emitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .

Scientific Research Applications

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) primarily involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the type of organic transformation or the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) stands out due to its high efficiency and stability as a blue emitter in OLEDs. Its unique combination of fluorine atoms on the phenyl rings enhances its photophysical properties, making it more efficient than many other iridium complexes .

Properties

Molecular Formula

C33H18F6IrN3

Molecular Weight

762.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3

InChI Key

GJHHESUUYZNNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Pictograms

Irritant

Origin of Product

United States

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